molecular formula C13H14N2O2 B13677221 Ethyl 3-amino-5-methylquinoline-2-carboxylate

Ethyl 3-amino-5-methylquinoline-2-carboxylate

Cat. No.: B13677221
M. Wt: 230.26 g/mol
InChI Key: SQJYNKDYVLPPJP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methylquinoline-2-carboxylate is a quinoline derivative with a variety of applications in medicinal and synthetic organic chemistry. The compound is characterized by its quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. This structure is known for its biological activity and is found in many natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-methylquinoline-2-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. The reaction is usually catalyzed by acids or bases and can be carried out under reflux conditions in an alcoholic solution or an organic solvent .

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives like this compound often employs greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-5-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 3-amino-5-methylquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-methylquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of microbial and cancer cells. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-amino-5-methylquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 3-amino-5-methylquinoline-2-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-10(14)7-9-8(2)5-4-6-11(9)15-12/h4-7H,3,14H2,1-2H3

InChI Key

SQJYNKDYVLPPJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC(=C2C=C1N)C

Origin of Product

United States

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